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Executive Summary

2-(2-Methylpropoxy)benzonitrile (CAS: 902093-98-5), also known as 2-isobutoxybenzonitrile,
is a specialized aromatic ether-nitrile intermediate.[1][2] It serves as a critical pharmacophore
scaffold in medicinal chemistry, particularly in the synthesis of isoquinoline-based antineoplastic
agents and liquid crystalline materials.[2] Its structure combines a lipophilic isobutoxy tail with a
reactive nitrile "warhead,"” making it an ideal candidate for bioisosteric replacement studies and
heterocyclic ring formation (e.g., tetrazoles, amidines).

This guide provides a definitive cheminformatics profile, validated synthetic protocols, and an
analysis of its downstream reactivity, designed for researchers in drug discovery and materials
science.

Cheminformatics Profile

The following identifiers have been verified against chemical inventory databases (PubChem,
CAS Registry) to ensure precision in procurement and computational modeling.
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Core ldentifiers

Parameter

Value

IUPAC Name

2-(2-Methylpropoxy)benzonitrile

Common Name

2-Isobutoxybenzonitrile

CAS Registry Number 902093-98-5
MDL Number MFCD09945868
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol

igital \dentifiers (Machine-Readable)

Type Identifier String

SMILES CC(C)COclcceecclC#N

InChi INChl=1S/C11H13NO/c1-9(2)8-13-11-6-4-3-5-
10(11)7-12/h3-6,9H,8H2,1-2H3

InChlKey XFQVUWGQZLIGJIQ-UHFFFAOYSA-N

Computed Physicochemical Properties
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Property Value Context

High lipophilicity due to
XLogP3 3.3 isobutyl group; suggests good
membrane permeability.[1][2]

Aprotic; suitable for SNAr and
H-Bond Donor 0 organometallic reactions

without protection.[1][2]

Nitrile nitrogen and Ether

H-Bond Acceptor 2
oxygen.[1][2]
Rotatable Bonds 3 Isobutoxy chain flexibility.[1][2]
Low TPSA correlates with
Topological Polar Surface Area  33.0 A2 blood-brain barrier (BBB)

penetration potential.[1][2]

Structural Analysis: The "Ortho Effect"

The 2-position (ortho) substitution of the isobutoxy group confers unique electronic and steric
properties compared to its meta- or para- isomers.[1][2]

» Steric Shielding: The bulky isobutyl group provides steric protection to the nitrile carbon.[1][2]
This modulates the rate of nucleophilic attack (e.g., hydrolysis or Pinner reaction), often
requiring more vigorous conditions than 4-isobutoxybenzonitrile.[2]

o Electronic Donation: The oxygen atom acts as a

-acceptor (induction) but a strong

-donor (resonance).[1][2] In the ortho position, this resonance effect increases the electron
density of the aromatic ring, making the nitrile carbon slightly less electrophilic, which is
critical for tuning the reactivity of downstream pharmacophores.

Synthetic Methodology

The most robust route to 2-(2-methylpropoxy)benzonitrile is the Williamson Ether Synthesis.
[1][2] This protocol avoids the use of toxic cyanide salts (required if starting from halides) by
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utilizing 2-hydroxybenzonitrile as the scaffold.[2]

Protocol: O-Alkylation of 2-Hydroxybenzonitrile

Reaction Class: Bimolecular Nucleophilic Substitution (

JILZ]

Reagents

Substrate: 2-Hydroxybenzonitrile (1.0 eq)

Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)[1][2]
Base: Potassium Carbonate (

), anhydrous (1.5 eq)[1][2]

Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (

)2

Catalyst (Optional): Potassium lodide (KI) (0.1 eq) — Finkelstein condition to accelerate
reaction.

Step-by-Step Procedure

Activation: Charge a round-bottom flask with 2-hydroxybenzonitrile and anhydrous DMF. Add

and stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The
solution will likely turn yellow.[1]

Addition: Add isobutyl bromide dropwise. If using isobutyl chloride, the addition of catalytic KI
is mandatory to facilitate the reaction via the transient iodide.[2]

Reflux: Heat the mixture to 80°C. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The reaction
typically reaches completion in 4—-6 hours.[2]

Workup: Cool to room temperature. Pour the reaction mixture into ice-water (5x reaction
volume) to precipitate the inorganic salts and the product.
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» Extraction: Extract with Ethyl Acetate (3x). Wash the organic layer with 1M NaOH (to remove
unreacted phenol), followed by brine.[2]

 Purification: Dry over

, filter, and concentrate. If necessary, purify via silica gel chromatography (Gradient: 0-10%
EtOAc in Hexanes).[2]

Pathway Visualization

The following diagram illustrates the synthesis and the competing side-reaction (elimination)
that must be controlled by temperature regulation.

G—Hydroxybenzonitrile

SN2 Attack (Major)

Deprotonation
Isobutyl Bromide Y-
(K2CO3 / DMF)

Click to download full resolution via product page

Phenoxide Anion

2-(2-Methylpropoxy)benzonitrile
(Target)
(Nucleophile) E2 Elimination (Minor)

~___ High Temp >90°C
________________ > Isobutylene
(Elimination Byproduct)

Figure 1: Synthetic pathway for 2-(2-Methylpropoxy)benzonitrile via Williamson Ether
Synthesis, highlighting the critical SN2 vs. E2 competition.

Downstream Applications & Reactivity

Once synthesized, the nitrile group serves as a "masked" functionality.[2] The steric bulk of the
ortho-isobutoxy group dictates that downstream transformations often require catalysis or
elevated temperatures compared to unhindered nitriles.[2]

Key Transformations

» Tetrazole Formation (Bioisostere):
o Reagents: Sodium Azide (

),
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or
, DMF, 120°C.

o Utility: The resulting tetrazole is a lipophilic bioisostere of a carboxylic acid, crucial in the
design of Angiotensin Il receptor antagonists (Sartans logic).[2]

e Pinner Reaction (Amidines):
o Reagents: Dry HCI gas, Ethanol, followed by Ammonia.[2]

o Utility: Formation of benzamidines, which are potent pharmacophores for serine protease
inhibitors (e.g., Thrombin inhibitors).

» Hydrolysis (Acids/Amides):

o Reagents: NaOH/H202 (Radziszewski reaction) for amide;

for acid.[1][2]

o Utility: Generates 2-isobutoxybenzoic acid derivatives.[1][2]

Divergent Synthesis Map[1]

2-(2-Methylpropoxy)benzonitrile
(CAS: 902093-98-5)

1. HCI/EtOH
2. NH3 (Pinner)

Multi-step Cyclization
(Patent FR3017868A1)

NaN3/ZnBr2 / 120°C H2S04 / H20 / Reflux

5-(2-Isobutoxyphenyl)tetrazole 2-lsobutoxybenzamidine
(Acid Bioisostere) (Protease Inhibitor Scaffold)

Isoquinoline Derivatives

2-Isobutoxybenzoic Acid (Antineoplastic Agents)

Click to download full resolution via product page

Figure 2: Divergent synthetic utility of the nitrile warhead, illustrating key medicinal chemistry
transformations.[1][2]
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Analytical Validation

To validate the integrity of the synthesized compound, researchers should verify the following
spectral signatures.

e 'H NMR (400 MHz, CDCls):

o 7.5-6.9 ppm (Multiplet, 4H, Aromatic protons).
o 3.8 ppm (Doublet, 2H,
): Distinctive shift due to oxygen proximity.[1][2]
o 2.1 ppm (Septet, 1H,
): Characteristic splitting for the isopropyl methine.[1][2]
o 1.0 ppm (Doublet, 6H,

): The terminal methyl groups.[2]
* IR Spectroscopy:
o 2220-2230 cm~1: Sharp, medium intensity band characteristic of the

stretch.[2]

o 1240-1260 cm~1: Strong aryl alkyl ether

stretch.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Methylpropoxy)benzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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